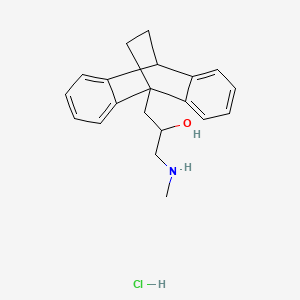

Oxaprotiline Hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

39022-39-4 |

|---|---|

Molecular Formula |

C20H24ClNO |

Molecular Weight |

329.9 g/mol |

IUPAC Name |

1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H |

InChI Key |

MUOSVLIKDZRWMP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

39022-39-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

56433-44-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxaprotiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprotiline Hydrochloride, a tetracyclic antidepressant related to maprotiline, was investigated for the treatment of depression but was never brought to market. Its primary mechanism of action is the potent and selective inhibition of norepinephrine reuptake, a function attributed almost exclusively to its S(+)-enantiomer, dextroprotiline. The R(-)-enantiomer, levoprotiline, is largely inactive at the norepinephrine transporter but contributes to the compound's overall profile through selective histamine H1 receptor antagonism. This guide provides a detailed examination of the stereospecific pharmacodynamics of Oxaprotiline, quantitative binding data, detailed experimental protocols for assessing its activity, and visual representations of its action and relevant experimental workflows.

Introduction

Oxaprotiline, also known as hydroxymaprotiline, is a racemic compound belonging to the tetracyclic antidepressant (TeCA) class.[1] It is comprised of two optically active isomers: S(+)-oxaprotiline (dextroprotiline) and R(-)-oxaprotiline (levoprotiline).[2] The pharmacological activity of racemic oxaprotiline is defined by the distinct and complementary actions of these enantiomers. The primary antidepressant effect is driven by dextroprotiline's potent and selective inhibition of the norepinephrine transporter (NET).[1] In contrast, levoprotiline is a selective H1 receptor antagonist with negligible affinity for monoamine transporters.[1] This stereospecificity makes oxaprotiline a valuable tool for investigating the distinct roles of norepinephrine reuptake inhibition and histamine receptor antagonism in pharmacology.

Core Mechanism of Action & Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its stereoselective interaction with monoamine transporters and receptors.

Primary Action: Norepinephrine Reuptake Inhibition

The therapeutic potential of oxaprotiline as an antidepressant resides in its activity as a norepinephrine reuptake inhibitor (NRI).[1] This action is mediated by the S(+)-enantiomer, dextroprotiline, which potently blocks the norepinephrine transporter (NET).[1] By inhibiting NET, dextroprotiline increases the synaptic concentration and residence time of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be a key factor in alleviating depressive symptoms.

Chronic administration of dextroprotiline leads to adaptive changes in the noradrenergic system, most notably a down-regulation and subsensitivity of β-adrenergic receptors.[1] This is considered a downstream consequence of the sustained increase in synaptic norepinephrine.

Enantiomer-Specific Receptor Interactions

-

S(+)-Oxaprotiline (Dextroprotiline): This is the pharmacologically active enantiomer concerning antidepressant effects. It is a potent norepinephrine reuptake inhibitor and a histamine H1 receptor antagonist.[1] It also displays very weak antagonist activity at the α1-adrenergic receptor.[1] Its affinity for the serotonin transporter (SERT), dopamine transporter (DAT), α2-adrenergic receptor, and muscarinic acetylcholine receptors is negligible.[1]

-

R(-)-Oxaprotiline (Levoprotiline): This enantiomer is a selective histamine H1 receptor antagonist.[1] It has no significant affinity for norepinephrine, serotonin, or dopamine transporters, nor for adrenergic or muscarinic acetylcholine receptors.[1] While not contributing to the primary antidepressant mechanism of norepinephrine reuptake inhibition, its antihistaminic properties could contribute to sedative side effects.

Data Presentation: Receptor and Transporter Binding Profile

The following table summarizes the binding affinities of Oxaprotiline's enantiomers. While precise Ki values are not consistently reported in the literature for this unmarketed compound, the qualitative potencies are well-established.

| Target | S(+)-Dextroprotiline Affinity | R(-)-Levoprotiline Affinity |

| Monoamine Transporters | ||

| Norepinephrine Transporter (NET) | Potent Inhibitor | Very Weak / Inactive |

| Serotonin Transporter (SERT) | Negligible | Negligible |

| Dopamine Transporter (DAT) | Negligible | Negligible |

| Neurotransmitter Receptors | ||

| Histamine H1 Receptor | Potent Antagonist | Potent Antagonist |

| α1-Adrenergic Receptor | Very Weak Antagonist | Negligible |

| α2-Adrenergic Receptor | Negligible | Negligible |

| Muscarinic Acetylcholine Receptors | Negligible | Negligible |

Mandatory Visualizations

Signaling Pathways and Pharmacological Targets

Caption: S(+)-Dextroprotiline selectively blocks the norepinephrine transporter (NET).

Caption: Distinct pharmacological targets of Oxaprotiline's enantiomers.

Experimental Workflow Diagram

Caption: Workflow for an in vitro [3H]-Norepinephrine uptake assay in synaptosomes.

Experimental Protocols

The stereoselective mechanism of Oxaprotiline has been elucidated through various key in vitro and in vivo experiments.

In Vitro: Norepinephrine Uptake Inhibition Assay in Synaptosomes

This assay quantifies the ability of a compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals.

Objective: To determine the IC50 value of Oxaprotiline enantiomers for the inhibition of [3H]-Norepinephrine ([3H]-NE) uptake into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the brain region of interest (e.g., cerebral cortex or hypothalamus) on ice.[3]

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce tissue grinder with 10-12 slow strokes.[3][4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 - 1,200 x g) for 10 minutes at 4°C to remove nuclei and cellular debris (Pellet 1).[2]

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 - 20,000 x g) for 20 minutes at 4°C.[2][5] The resulting pellet (Pellet 2) is the crude synaptosomal fraction.

-

Gently resuspend the pellet in a suitable Krebs-Ringer or HEPES-based assay buffer.[5] Determine protein concentration using a standard method (e.g., BCA Protein Assay).[2]

-

-

Uptake Assay:

-

In assay tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of S(+)-Oxaprotiline, R(-)-Oxaprotiline, or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-NE (e.g., 50 nM).

-

Allow the reaction to proceed for a short duration (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by several rapid washes with ice-cold assay buffer to remove extracellular [3H]-NE.

-

Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a high concentration of a standard NET inhibitor like desipramine.[3]

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Measure the trapped radioactivity, representing [3H]-NE taken up by the synaptosomes, using a liquid scintillation counter.

-

Calculate the percentage inhibition of specific uptake for each drug concentration.

-

Determine the IC50 (concentration of drug that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

In Vivo: Human Tyramine Pressor Test

This clinical pharmacology method assesses peripheral NET inhibition by measuring the cardiovascular response to tyramine, an indirectly acting sympathomimetic amine.[6]

Objective: To confirm the stereoselective inhibition of peripheral norepinephrine uptake by Oxaprotiline enantiomers in human subjects.[7]

Methodology:

-

Subject Preparation:

-

Healthy volunteers are enrolled after providing informed consent. Subjects are typically required to be at rest in a supine position for at least 30 minutes before the test begins.

-

An intravenous line is established for drug administration. Blood pressure and heart rate are monitored continuously.[6]

-

-

Baseline Tyramine Sensitivity:

-

A dose-response curve to tyramine is established at baseline (before oxaprotiline administration).

-

Bolus intravenous injections of tyramine are administered at escalating doses (e.g., 0.5, 1, 2, 4, 6, 8 mg).[7]

-

The pressor response (increase in systolic blood pressure) is recorded for each dose.

-

The dose of tyramine required to raise systolic blood pressure by 30 mm Hg (PD30) is determined from the dose-response curve.[6]

-

-

Post-Drug Administration:

-

Subjects are administered a single dose of S(+)-Oxaprotiline, R(-)-Oxaprotiline, or placebo in a double-blind, crossover design.

-

After a set period to allow for drug absorption and distribution (e.g., 2-4 hours), the tyramine pressor test is repeated.

-

-

Data Analysis:

-

A new PD30 value is calculated after drug administration.

-

Inhibition of NET by an active compound like S(+)-Oxaprotiline will block tyramine's entry into the presynaptic terminal, thus blunting its ability to displace norepinephrine. This results in a significant increase in the PD30 value (i.e., more tyramine is required to produce the same pressor effect), indicating a decrease in tyramine sensitivity.[7]

-

The ratio of the post-drug PD30 to the baseline PD30 provides a quantitative measure of peripheral NET inhibition.

-

Conclusion

The mechanism of action of this compound is a clear example of stereospecific pharmacology. Its primary effect, potent and selective inhibition of the norepinephrine transporter, is almost entirely attributable to the S(+)-enantiomer, dextroprotiline. This action leads to increased synaptic norepinephrine levels and subsequent adaptive changes in the noradrenergic system, which are believed to underlie its antidepressant properties. The R(-)-enantiomer, levoprotiline, functions as a selective H1 receptor antagonist, contributing to the compound's overall profile but not its primary antidepressant mechanism. The negligible interaction of both enantiomers with serotonergic, dopaminergic, and cholinergic systems underscores the selectivity of the compound for the noradrenergic and histaminergic systems. Although never commercialized, the distinct profiles of its enantiomers make Oxaprotiline a valuable research tool for dissecting the contributions of norepinephrine reuptake and histamine antagonism to neuropharmacological effects.

References

- 1. Oxaprotiline [medbox.iiab.me]

- 2. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Oxaprotiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible synthetic pathway for Oxaprotiline Hydrochloride, a tetracyclic antidepressant. The proposed synthesis is based on established chemical principles and analogous reactions reported in the scientific literature for structurally related compounds.

Overview of the Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence commencing with the functionalization of a readily available tricyclic aromatic hydrocarbon, anthracene. The core of the strategy involves the construction of the characteristic 9,10-ethanoanthracene skeleton via a Diels-Alder reaction. The key steps in this proposed pathway are:

-

Friedel-Crafts Acylation of Anthracene: Introduction of an acetyl group at the 9-position of the anthracene core.

-

Alpha-Bromination: Halogenation of the methyl group of the acetyl moiety to create a reactive site for nucleophilic substitution.

-

Amination: Introduction of the methylamino group through reaction with methylamine.

-

Ketone Reduction: Conversion of the carbonyl group to a secondary alcohol.

-

Diels-Alder Cycloaddition: Formation of the bridged ethano-anthracene system.

-

Salt Formation: Conversion of the final free base to the hydrochloride salt to enhance stability and solubility.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on yields reported for analogous reactions in the literature.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Melting Point (°C) |

| 1 | Friedel-Crafts Acylation | Anthracene | 9-Acetylanthracene | 220.28 | 123.7 | 85-95 | 75-76 |

| 2 | Alpha-Bromination | 9-Acetylanthracene | 2-Bromo-1-(anthracen-9-yl)ethan-1-one | 299.18 | 135.3 | 70-80 | 118-120 |

| 3 | Amination | 2-Bromo-1-(anthracen-9-yl)ethan-1-one | 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one | 249.32 | 83.4 | 60-70 | N/A (often used in next step without extensive purification) |

| 4 | Ketone Reduction | 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one | 1-(Anthracen-9-yl)-2-(methylamino)ethanol | 251.34 | 58.6 | 80-90 | 145-147 |

| 5 | Diels-Alder Reaction | 1-(Anthracen-9-yl)-2-(methylamino)ethanol | Oxaprotiline | 293.40 | 68.5 | 50-60 | 134-136 |

| 6 | Salt Formation | Oxaprotiline | This compound | 329.86 | 76.8 | >95 | 225-227 |

Note: Theoretical yields are calculated based on 100g of the initial starting material, Anthracene, and assuming 100% conversion in each preceding step for calculation simplicity. Expected yields are literature-based estimates for analogous reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 9-Acetylanthracene (Friedel-Crafts Acylation)

-

Materials: Anthracene (100 g, 0.56 mol), Acetyl chloride (48.5 g, 0.62 mol), Anhydrous aluminum chloride (82.5 g, 0.62 mol), Dichloromethane (1 L).

-

Procedure:

-

A 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube) is charged with anthracene and 500 mL of dichloromethane.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred suspension.

-

Acetyl chloride, dissolved in 200 mL of dichloromethane, is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by carefully pouring the mixture onto 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.

-

The organic layer is separated, washed with water (2 x 500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from ethanol to afford 9-acetylanthracene as yellow needles.

-

Step 2: Synthesis of 2-Bromo-1-(anthracen-9-yl)ethan-1-one (Alpha-Bromination)

-

Materials: 9-Acetylanthracene (100 g, 0.45 mol), Bromine (72 g, 0.45 mol), Dichloromethane (1 L), Acetic acid (10 mL).

-

Procedure:

-

9-Acetylanthracene is dissolved in 800 mL of dichloromethane in a 2L flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet to neutralize HBr fumes.

-

A catalytic amount of acetic acid is added.

-

A solution of bromine in 200 mL of dichloromethane is added dropwise at room temperature with constant stirring. The color of bromine should disappear before adding the next drop.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is washed with water (2 x 500 mL), 5% sodium thiosulfate solution (500 mL) to remove any unreacted bromine, and brine (500 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

-

Recrystallization from a mixture of dichloromethane and hexane yields 2-bromo-1-(anthracen-9-yl)ethan-1-one.

-

Step 3: Synthesis of 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one (Amination)

-

Materials: 2-Bromo-1-(anthracen-9-yl)ethan-1-one (100 g, 0.33 mol), Methylamine (40% solution in water, 128 g, 1.65 mol), Tetrahydrofuran (THF, 1 L).

-

Procedure:

-

The alpha-bromo ketone is dissolved in 700 mL of THF in a 2L flask.

-

The solution is cooled to 0 °C, and the aqueous methylamine solution is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 300 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude amino ketone, which is often used in the next step without further purification.

-

Step 4: Synthesis of 1-(Anthracen-9-yl)-2-(methylamino)ethanol (Ketone Reduction)

-

Materials: 2-(Methylamino)-1-(anthracen-9-yl)ethan-1-one (crude from previous step, ~0.33 mol), Sodium borohydride (18.7 g, 0.50 mol), Methanol (1 L).

-

Procedure:

-

The crude amino ketone is dissolved in methanol in a 2L flask and cooled to 0 °C.

-

Sodium borohydride is added in small portions over 30 minutes.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

The methanol is removed under reduced pressure.

-

The residue is made alkaline with 2M sodium hydroxide and extracted with ethyl acetate (3 x 400 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethyl acetate/hexane affords the pure amino alcohol.

-

Step 5: Synthesis of Oxaprotiline (Diels-Alder Reaction)

-

Materials: 1-(Anthracen-9-yl)-2-(methylamino)ethanol (50 g, 0.20 mol), Ethylene, Toluene (500 mL), High-pressure autoclave.

-

Procedure:

-

A solution of 1-(anthracen-9-yl)-2-(methylamino)ethanol in toluene is placed in a high-pressure autoclave.

-

The autoclave is purged with nitrogen and then pressurized with ethylene to 50-100 atm.

-

The mixture is heated to 180-220 °C with stirring for 24-48 hours.

-

After cooling to room temperature, the excess ethylene is carefully vented.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/triethylamine) to give Oxaprotiline free base.

-

Step 6: Synthesis of this compound (Salt Formation)

-

Materials: Oxaprotiline (50 g, 0.17 mol), Hydrochloric acid (ethanolic solution, 1M), Diethyl ether (500 mL).

-

Procedure:

-

Oxaprotiline is dissolved in a minimal amount of absolute ethanol.

-

The solution is cooled in an ice bath, and a 1M solution of hydrochloric acid in ethanol is added dropwise with stirring until the solution becomes acidic (tested with pH paper).

-

Diethyl ether is added to precipitate the hydrochloride salt.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white crystalline solid.

-

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Proposed synthesis pathway for this compound.

The Stereospecificity of Oxaprotiline: A Tale of Two Enantiomers in Antidepressant Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprotiline, a tetracyclic antidepressant and a structural analogue of maprotiline, exists as a racemic mixture of two stereoisomers: (S)-(+)-oxaprotiline and (R)-(-)-oxaprotiline. This guide delves into the critical role of stereoisomerism in the pharmacological activity of oxaprotiline, highlighting the distinct profiles of its enantiomers. The (S)-(+)-enantiomer is a potent inhibitor of norepinephrine reuptake, the primary mechanism attributed to its antidepressant effects. In contrast, the (R)-(-)-enantiomer is significantly less active at the norepinephrine transporter but exhibits a higher affinity for histamine H1 receptors, contributing to a different pharmacological and side-effect profile. This document provides a comprehensive overview of the stereoselective pharmacology, clinical implications, and relevant experimental methodologies to facilitate further research and development in the field of antidepressant therapy.

Introduction

The development of antidepressant medications has evolved from broad-spectrum agents to highly specific molecules targeting distinct neurochemical pathways. Oxaprotiline, a derivative of maprotiline, emerged as a promising candidate with a potent and specific inhibitory effect on the reuptake of norepinephrine.[1] However, the therapeutic action and side-effect profile of racemic oxaprotiline are not uniform across its stereoisomers. The presence of a chiral center necessitates the separate evaluation of each enantiomer to fully understand the drug's overall pharmacological impact. It is now understood that the antidepressant activity of oxaprotiline resides almost entirely in its (+)-enantiomer, a potent norepinephrine reuptake inhibitor.[2][3] The (-)-enantiomer is a weak inhibitor of norepinephrine reuptake but possesses other pharmacological activities, such as antihistaminergic effects.[2] This stereospecificity has profound implications for the drug's efficacy and tolerability, making it a compelling case study in the importance of chirality in drug design and development.

Stereoselective Pharmacology of Oxaprotiline Enantiomers

The pharmacological divergence of oxaprotiline's enantiomers is most pronounced in their interaction with the norepinephrine transporter (NET) and histamine H1 receptors.

Norepinephrine Reuptake Inhibition

The primary mechanism of action for the antidepressant effect of oxaprotiline is the inhibition of the norepinephrine transporter, leading to increased synaptic concentrations of norepinephrine. This activity is predominantly associated with the (S)-(+)-oxaprotiline enantiomer. In contrast, (R)-(-)-oxaprotiline is a significantly weaker inhibitor of norepinephrine reuptake.[2] This stereoselective inhibition is the cornerstone of the differential therapeutic effects observed between the two isomers. The antidepressant-like effects observed in preclinical models are attributed to the (+)-enantiomer's potent inhibition of norepinephrine uptake.[3]

Histamine H1 Receptor Antagonism

While (S)-(+)-oxaprotiline drives the antidepressant efficacy, the (R)-(-)-enantiomer is not pharmacologically inert. It is a more potent antagonist of the histamine H1 receptor compared to its S-counterpart. This antihistaminergic activity is a common feature of many tricyclic and tetracyclic antidepressants and is often associated with sedative side effects and potential for weight gain.

Effects on the Serotonin System

Studies on the central serotonin system have shown that both enantiomers of oxaprotiline may possess some 5-HT1B and 5-HT1A antagonistic actions, though they lack 5-HT2 antagonistic activity.[4] However, their affinity for the serotonin transporter is negligible.

Data Presentation

The following tables summarize the available quantitative data on the pharmacological and clinical profiles of the oxaprotiline enantiomers.

Table 1: Comparative In Vitro Pharmacology of Oxaprotiline Enantiomers

| Target | (S)-(+)-Oxaprotiline | (R)-(-)-Oxaprotiline | Reference |

| Norepinephrine Transporter (NET) Inhibition | Potent Inhibitor | Weak Inhibitor | [2] |

| Histamine H1 Receptor Binding | Lower Affinity | Higher Affinity | Inferred from TCA/TeCA literature |

| Serotonin Transporter (SERT) Affinity | Negligible | Negligible | General TCA/TeCA characteristic |

| α1-Adrenergic Receptor Antagonism | Very Weak | Not Reported | General TCA/TeCA characteristic |

| Muscarinic Acetylcholine Receptor Affinity | Negligible | Negligible | General TCA/TeCA characteristic |

Note: Specific Ki or IC50 values for a direct comparison of both enantiomers at NET and H1 receptors from a single study were not available in the reviewed literature. The qualitative descriptions are based on consistent findings across multiple studies.

Table 2: Clinical Efficacy of Oxaprotiline Enantiomers in Major Depression

| Treatment Group | N | Baseline HAMD Score (Mean ± SEM) | Day 28 HAMD Score (Mean ± SEM) | P-value | Responder Rate | Reference |

| 150 mg/day S-(+)-Oxaprotiline | 13 | 29.1 ± 1.8 | 14.7 ± 3.2 | < 0.01 | 6/13 (46%) Full Responders | [5] |

| 150 mg/day R-(-)-Oxaprotiline | 10 | 27.8 ± 2.5 | 19.4 ± 3.2 | < 0.05 | 2/10 (20%) Full Responders | [5] |

HAMD: Hamilton Depression Rating Scale. Full Responders defined as HAMD score 0-7 points.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (S)-(+)-Oxaprotiline

(S)-(+)-Oxaprotiline's primary mechanism of inhibiting norepinephrine reuptake leads to a cascade of downstream signaling events. The increased synaptic norepinephrine enhances the activation of postsynaptic β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initially leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). However, chronic stimulation of these receptors can lead to their desensitization and downregulation, a process implicated in the therapeutic mechanism of antidepressants.[2]

Caption: Signaling pathway of (S)-(+)-Oxaprotiline action.

Experimental Workflow: Chiral Resolution of Oxaprotiline

The separation of oxaprotiline's enantiomers is a critical step for studying their individual pharmacological properties. A common method for chiral resolution is through the formation of diastereomeric salts.

Caption: Workflow for chiral resolution of oxaprotiline.

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay (Synaptosome Preparation)

Objective: To determine the in vitro potency of oxaprotiline enantiomers to inhibit norepinephrine reuptake into presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat hypothalamus or cortex) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (S)-(+)-oxaprotiline, (R)-(-)-oxaprotiline, or vehicle control.

-

Initiate the reuptake reaction by adding a low concentration of radiolabeled norepinephrine (e.g., [3H]-NE).

-

Incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of norepinephrine reuptake for each drug concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.

-

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of oxaprotiline enantiomers for the histamine H1 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., guinea pig cerebellum) or cells expressing the H1 receptor in a suitable buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane fraction.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine), and varying concentrations of the competing ligands ((S)-(+)-oxaprotiline or (R)-(-)-oxaprotiline).

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled H1 antagonist (e.g., diphenhydramine) is included.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration over glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each enantiomer from the competition binding curves.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylate Cyclase Activity Assay

Objective: To assess the functional consequence of β-adrenergic receptor stimulation and its modulation by chronic oxaprotiline treatment.

Methodology:

-

Cell/Tissue Preparation:

-

Use brain slices (e.g., from the cerebral cortex of rats) or cultured cells expressing β-adrenergic receptors. For chronic studies, animals are pre-treated with the oxaprotiline enantiomers for a specified duration.[2]

-

-

Assay Procedure:

-

Pre-incubate the tissue slices or cells with the test compounds (e.g., norepinephrine, isoproterenol) in the presence or absence of oxaprotiline enantiomers.

-

Initiate the enzymatic reaction by adding ATP and other necessary co-factors.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by heat inactivation or the addition of an acid.

-

Measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).

-

-

Data Analysis:

-

Quantify the amount of cAMP produced under each condition.

-

Compare the cAMP levels in response to adrenergic agonists in control versus drug-treated samples to assess for sensitization or desensitization of the receptor-cyclase system.

-

Pharmacological and Clinical Relevance

The stereoselective pharmacology of oxaprotiline has significant implications for its clinical use. The antidepressant efficacy is primarily driven by (S)-(+)-oxaprotiline's potent inhibition of norepinephrine reuptake. Clinical studies have demonstrated that (S)-(+)-oxaprotiline is a more effective antidepressant than (R)-(-)-oxaprotiline, as evidenced by greater reductions in Hamilton Depression Rating Scale scores.[5] Furthermore, (S)-(+)-oxaprotiline was found to suppress REM sleep, a common feature of many effective antidepressants, whereas the (R)-(-)-enantiomer did not have this effect.[5]

The distinct pharmacological profile of (R)-(-)-oxaprotiline, particularly its antihistaminergic activity, suggests it would contribute more to the sedative side effects of the racemic mixture. The development of single-enantiomer drugs, or "chiral switches," is a strategy to improve the therapeutic index of racemic drugs by isolating the therapeutically active enantiomer and eliminating the one that contributes to adverse effects or has a different, potentially undesirable, pharmacological profile. In the case of oxaprotiline, (S)-(+)-oxaprotiline represents a more refined therapeutic agent with a clearer mechanism of action and potentially better tolerability than the racemic mixture.

Conclusion

The stereoisomerism of oxaprotiline provides a classic example of how chirality governs pharmacological activity. The (S)-(+)-enantiomer is the eutomer, responsible for the desired antidepressant effects through potent and selective norepinephrine reuptake inhibition. The (R)-(-)-enantiomer, or distomer in the context of antidepressant action, is less active at the norepinephrine transporter but contributes to the overall pharmacological profile through its antihistaminergic properties. A thorough understanding of the distinct properties of each stereoisomer is paramount for the rational design of more effective and safer antidepressant medications. This technical guide provides a framework for researchers and drug developers to explore the nuances of stereochemistry in the context of antidepressant pharmacology, with the ultimate goal of advancing patient care.

References

- 1. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of oxaprotiline enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of the enantiomers R(-) and S(+) oxaprotiline on major endogenous depression, the sleep EEG and neuroendocrine secretion: studies on depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

Levoprotiline: A Technical Guide to a Selective H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoprotiline, the R-(-)-enantiomer of oxaprotiline, is a tetracyclic compound that demonstrates high potency and selectivity as a histamine H1 receptor antagonist. Unlike its S-(+)-enantiomer, dextroprotiline, and its parent compound, maprotiline, levoprotiline exhibits negligible inhibitory effects on norepinephrine reuptake. This selective pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of the H1 receptor, and a compound of interest in the development of therapeutic agents targeting histamine-mediated pathways. This technical guide provides a comprehensive overview of the core pharmacology of levoprotiline, including its mechanism of action, receptor binding profile, pharmacokinetics, and detailed experimental protocols for its characterization.

Introduction

Levoprotiline is a chiral tetracyclic compound with a distinct pharmacological profile centered on its potent and selective antagonism of the histamine H1 receptor. Its stereoselective action, largely devoid of the monoamine reuptake inhibition characteristic of many other tetracyclic antidepressants, allows for a more focused investigation of H1 receptor-mediated signaling and its downstream effects. This document serves as an in-depth technical resource for researchers and drug development professionals, summarizing the key quantitative data, experimental methodologies, and signaling pathways associated with levoprotiline's activity as a selective H1 receptor antagonist.

Mechanism of Action and Signaling Pathway

Levoprotiline exerts its primary pharmacological effect by competitively binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR). As an antagonist, levoprotiline does not activate the receptor but instead blocks the binding of the endogenous agonist, histamine. This action prevents the conformational change in the H1 receptor that is necessary for signal transduction.

The H1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes. By blocking the initial binding of histamine, levoprotiline effectively inhibits this entire downstream signaling pathway.

Figure 1: H1 Receptor Signaling Pathway and Inhibition by Levoprotiline.

Receptor Binding Profile and Selectivity

Table 1: Receptor Binding Affinity of Levoprotiline (Qualitative and Inferred Quantitative)

| Receptor/Transporter | Binding Affinity (Ki) | Evidence/Reference |

| Histamine H1 | Potent (Low nM) | Potently inhibits histamine-induced contractile responses in isolated guinea pig ileum.[1] |

| Muscarinic Acetylcholine | Weak | Inhibition of acetylcholine-induced contraction was the weakest of the compounds studied (maprotiline, imipramine).[1] |

| Serotonin 5-HT1A | Some affinity in vitro | Displayed in vitro affinity for 5-HT1A receptors labeled with [3H]-8-OH-DPAT.[2] |

| Serotonin 5-HT2 | Some affinity in vitro | Displayed in vitro affinity for 5-HT2 receptors labeled with [3H]-ketanserin.[2] No remarkable effect on serotonin-induced contractions.[1] |

| Norepinephrine Transporter (NET) | Negligible | Unlike its S-(+)-enantiomer, levoprotiline has no effect on noradrenaline reuptake. |

Note: Specific Ki values for a broad panel of receptors are not consistently reported in publicly accessible literature. The table reflects a synthesis of qualitative and comparative findings.

Pharmacokinetic Profile

The pharmacokinetic properties of levoprotiline have been characterized in healthy human volunteers.

Table 2: Pharmacokinetic Parameters of Levoprotiline in Humans

| Parameter | Value | Reference |

| Route of Administration | Intravenous (15 mg), Oral (75 mg) | [3] |

| Absolute Bioavailability (Oral) | 40% | [3] |

| Elimination Half-life (t½) | 18.8 hours | [3] |

| Steady-State Volume of Distribution (Vss) | 18.81 L/kg | [3] |

| Systemic Blood Clearance | 885 mL/min | [3] |

| Renal Blood Clearance | 14.2 - 16.0 mL/min | [3] |

| Metabolism | Predominantly by direct glucuronidation. Subject to a significant first-pass effect (approx. 60%).[3] | |

| Excretion | Primarily renal excretion as glucuronide metabolites (57% of dose). A small percentage is excreted as unchanged drug in urine (0.6% oral, 1.8% IV).[3] |

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to characterize the activity of levoprotiline as a selective H1 receptor antagonist.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of levoprotiline for the H1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of levoprotiline for the H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a selective H1 receptor antagonist).

-

Test compound: Levoprotiline.

-

Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of levoprotiline.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]mepyramine (typically at or near its Kd value), and varying concentrations of levoprotiline or control compounds.

-

For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add the high concentration of the non-labeled antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the levoprotiline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay for H1 Receptor Antagonism (Calcium Flux)

This assay measures the ability of levoprotiline to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Objective: To determine the functional potency (IC50) of levoprotiline in blocking H1 receptor-mediated signaling.

Materials:

-

A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist: Histamine.

-

Test compound: Levoprotiline.

-

A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

-

Plate the H1 receptor-expressing cells in a 96-well or 384-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of levoprotiline to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Measure the baseline fluorescence.

-

Using the integrated fluidic dispenser, add a fixed concentration of histamine (typically the EC80 concentration) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the intracellular calcium concentration.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the levoprotiline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Pharmacological profile of the new antidepressant levoprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in the rat brain 5-HT1A and 5-HT2 receptors after chronic administration of levoprotiline, (+)-oxaprotiline and other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the antidepressant levoprotiline after intravenous and peroral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies of Oxaprotiline in Endogenous Depression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of oxaprotiline, a tetracyclic antidepressant, in the treatment of endogenous depression. Oxaprotiline, a structural analogue of maprotiline, was investigated for its potential as an antidepressant but was never brought to market.[1] This document synthesizes available data from early clinical trials, focusing on quantitative outcomes, experimental methodologies, and the drug's proposed mechanism of action.

Core Mechanism of Action

Oxaprotiline is characterized as a potent and highly specific inhibitor of norepinephrine (NE) reuptake.[2] This action is believed to be the primary driver of its antidepressant effects, as it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3] The drug is a racemic mixture of two enantiomers: S(+)-oxaprotiline and R(-)-oxaprotiline. The S(+) enantiomer is a potent inhibitor of norepinephrine uptake, while the R(-) enantiomer is a weak inhibitor of NE reuptake but possesses antihistaminic properties.[1][4][5] Clinical studies suggest that the therapeutic antidepressant activity of oxaprotiline resides primarily in its S(+) enantiomer.[4][6]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and a general workflow for a clinical trial are depicted below.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data extracted from early clinical studies of oxaprotiline.

| Table 1: Open-Label Phase II Study of Oxaprotiline in Endogenous Depression | |

| Parameter | Value |

| Number of Patients | 10 inpatients with endogenous depression[2] |

| Dosage | Up to 225 mg/day[2] |

| Treatment Duration | 28 days[2] |

| Completion Rate | 9 out of 10 patients[2] |

| Primary Efficacy Outcome | 5 out of 9 completing patients were "very much improved" or "much improved"[2] |

| Rating Scale Improvements | Significant improvement on HAMD, Bf-S, and EWL-K scales after 4 weeks[2] |

| Reported Side Effects | Primarily mild dry mouth; no significant effects on cardiovascular or routine laboratory parameters[2] |

| Table 2: Comparative Study of Oxaprotiline Enantiomers in Major Endogenous Depression | |

| Parameter | S(+)-Oxaprotiline |

| :--- | :--- |

| Number of Patients | Not explicitly stated for each arm, part of a larger study[7] |

| Dosage | 150 mg/day[7] |

| Treatment Duration | 28 days[7] |

| HAMD Score (Day 0) | 29.1 ± 1.8 (SEM)[7] |

| HAMD Score (Day 28) | 14.7 ± 3.2 (SEM)[7] |

| Responder Analysis | 6 full responders, 3 improved, 4 non-responders[7] |

| Effect on REM Sleep | Marked suppression[7] |

| Neuroendocrine Effects | Increased cortisol and growth hormone secretion[7] |

| Table 3: Double-Blind Comparative Study of Oxaprotiline vs. Clomipramine | |

| Parameter | Value |

| Number of Patients | 38 depressive inpatients (19 per group)[8] |

| Diagnoses | Endogenous and psychogenic depression[8] |

| Dosage (Oxaprotiline) | 150 mg/day[8] |

| Dosage (Clomipramine) | 150 mg/day[8] |

| Treatment Duration | 28 days[8] |

| Efficacy Outcome | Both drugs were found to be approximately equivalent with no significant differences in the overall assessment of the reduction of depression severity and amelioration of goal symptoms.[8] |

| Rating Scales | No significant differences in Hamilton Depression Scale (HAMD), Self-rating scales for depression (SDS, Bf-S, ESTA)[8] |

Experimental Protocols

Open-Label Phase II Study

-

Objective: To investigate the antidepressive efficacy and safety of oxaprotiline in inpatients with endogenous depression.[2]

-

Study Design: An open-label, early phase II clinical trial.[2]

-

Participants: 10 inpatients diagnosed with endogenous depression.[2]

-

Intervention: Oxaprotiline administered at a dosage of up to 225 mg per day.[2]

-

Duration: 28 days of treatment.[2]

-

Assessments: Standardized rating scales including the Hamilton Depression Rating Scale (HAMD), the Befindlichkeitsskala (Bf-S), and the Eigenschaftswörterliste (EWL-K) were used to measure changes in depressive symptomatology.[2][9] Safety monitoring included tracking of adverse effects, cardiovascular parameters, and routine laboratory tests.[2]

Comparative Study of Oxaprotiline Enantiomers

-

Objective: To investigate the differential effects of the R(-) and S(+) enantiomers of oxaprotiline on depressive symptomatology, sleep EEG, and neuroendocrine secretion.[7]

-

Study Design: Two separate exploratory studies.[7]

-

Participants: Patients with major endogenous depression and normal controls for the neuroendocrine profiling.[7]

-

Intervention: Patients received either 150 mg of S(+)-oxaprotiline or 150 mg of R(-)-oxaprotiline daily. Normal controls received a single oral dose of 75 mg of either enantiomer.[7]

-

Duration: 28 days for the patient studies.[7]

-

Assessments: The Hamilton Depression Rating Scale (HAMD) was used to assess depressive symptoms. Sleep EEG was recorded and scored. Neuroendocrine function was assessed by measuring plasma levels of cortisol, growth hormone, testosterone, and prolactin.[7]

Double-Blind Study vs. Clomipramine

-

Objective: To compare the efficacy and safety of oxaprotiline with clomipramine in depressive inpatients.[8]

-

Study Design: A double-blind, parallel-group study.[8]

-

Participants: 38 inpatients with endogenous and psychogenic depression, with 19 patients in each treatment group.[8]

-

Intervention: Patients received either 150 mg of oxaprotiline or 150 mg of clomipramine daily.[8]

-

Duration: 28 days.[8]

-

Assessments: Efficacy was evaluated using the Hamilton Depression Scale (HAMD) and self-rating scales for depression (SDS, Bf-S, ESTA).[8]

Conclusion

The early clinical studies of oxaprotiline indicated that it was an effective antidepressant with a primary mechanism of action as a norepinephrine reuptake inhibitor.[2] The S(+) enantiomer appears to be responsible for the main therapeutic effects.[6][7] Comparative studies showed its efficacy to be comparable to the established antidepressant clomipramine.[8] The side effect profile appeared to be generally mild, with dry mouth being the most commonly reported adverse event.[2] Despite these promising early findings, oxaprotiline was never marketed, and further development was discontinued. This guide provides a consolidated overview of the foundational clinical research for this compound, offering valuable insights for researchers in the field of antidepressant drug development.

References

- 1. Oxaprotiline - Wikipedia [en.wikipedia.org]

- 2. Oxaprotiline in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressants: mechanism of action, toxicity and possible amelioration - MedCrave online [medcraveonline.com]

- 4. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of the enantiomers R(-) and S(+) oxaprotiline on major endogenous depression, the sleep EEG and neuroendocrine secretion: studies on depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double-blind study of oxaprotiline versus clomipramine in the treatment of depressive inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

In Vitro Characterization of Oxaprotiline Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprotiline, a tetracyclic antidepressant, exists as a racemic mixture of two enantiomers, S-(+)-Oxaprotiline (dextroprotiline) and R-(-)-Oxaprotiline (levoprotiline), each exhibiting a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in vitro characterization of these enantiomers, detailing their mechanisms of action, receptor binding affinities, and effects on neurotransmitter reuptake. The document includes detailed experimental protocols for key assays and presents quantitative and qualitative data in a structured format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers in the field of pharmacology and drug development.

Introduction

Oxaprotiline is a structural analogue of maprotiline and was investigated for its antidepressant properties, though it was never marketed[1]. The pharmacological activity of oxaprotiline resides in its individual enantiomers, which possess remarkably different mechanisms of action. The S-(+)-enantiomer is primarily a potent norepinephrine reuptake inhibitor, while the R-(-)-enantiomer displays significant antihistaminic properties and interacts with the serotonin system[2][3][4]. Understanding the distinct in vitro characteristics of each enantiomer is crucial for elucidating their therapeutic potential and off-target effects.

Pharmacological Profile

The in vitro pharmacological profiles of the Oxaprotiline enantiomers are summarized below. While precise quantitative data such as K_i_ and IC_50_ values are not consistently available in the public domain, the qualitative descriptions from various studies provide a clear differentiation of their activities.

Neurotransmitter Transporter Inhibition

The primary antidepressant effect of the racemic mixture is attributed to the potent and selective inhibition of the norepinephrine transporter (NET) by S-(+)-Oxaprotiline[5]. In contrast, R-(-)-Oxaprotiline is a weak inhibitor of norepinephrine reuptake[6]. Both enantiomers have negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT)[3].

Table 1: Neurotransmitter Transporter Inhibition Profile of Oxaprotiline Enantiomers

| Enantiomer | Target | Activity (IC_50_ / K_i_) | Reference |

| S-(+)-Oxaprotiline | Norepinephrine Transporter (NET) | Potent Inhibitor | [5] |

| Serotonin Transporter (SERT) | Negligible Affinity | [3] | |

| Dopamine Transporter (DAT) | Negligible Affinity | [3] | |

| R-(-)-Oxaprotiline | Norepinephrine Transporter (NET) | Weak Inhibitor | [6] |

| Serotonin Transporter (SERT) | Negligible Affinity | [3] | |

| Dopamine Transporter (DAT) | Negligible Affinity | [3] |

Receptor Binding Affinity

The enantiomers of Oxaprotiline exhibit distinct receptor binding profiles. R-(-)-Oxaprotiline is a potent antagonist of the histamine H1 receptor, which is consistent with the antihistaminergic effects observed for some tetracyclic antidepressants[4]. S-(+)-Oxaprotiline also possesses H1 receptor antagonist activity[3]. Both enantiomers have been suggested to have antagonistic properties at 5-HT_1A_ and 5-HT_1B_ receptors, although this interaction is less potent[7]. Their affinity for α1-adrenergic and muscarinic acetylcholine receptors is reported to be weak or negligible[3].

Table 2: Receptor Binding Profile of Oxaprotiline Enantiomers

| Enantiomer | Target Receptor | Activity (K_i_) | Reference |

| S-(+)-Oxaprotiline | Histamine H1 | Antagonist | [3] |

| α1-Adrenergic | Very Weak Antagonist | [3] | |

| Muscarinic Acetylcholine | Negligible Affinity | [3] | |

| 5-HT_1A_ | Weak Antagonist | [7] | |

| 5-HT_1B_ | Weak Antagonist | [7] | |

| R-(-)-Oxaprotiline | Histamine H1 | Potent Antagonist | [4] |

| α1-Adrenergic | Not reported | ||

| Muscarinic Acetylcholine | Negligible Affinity | [4] | |

| 5-HT_1A_ | Weak Antagonist | [7] | |

| 5-HT_1B_ | Weak Antagonist | [7] |

Signaling Pathways and Mechanisms of Action

S-(+)-Oxaprotiline: Norepinephrine Reuptake Inhibition and Downstream Effects

The primary mechanism of action of S-(+)-Oxaprotiline is the blockade of the norepinephrine transporter, leading to an increase in the synaptic concentration of norepinephrine. Chronic exposure to elevated norepinephrine levels can lead to adaptive changes in the postsynaptic signaling cascade. Specifically, it has been shown that chronic administration of S-(+)-Oxaprotiline down-regulates the norepinephrine receptor-coupled adenylate cyclase system. This is associated with a reduction in the B_max_ (maximal number of binding sites) of β-adrenergic receptors[6][8].

References

- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. Pharmacological effects of oxaprotiline enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Adrenergic and Serotonin Receptor Affinity of Oxaprotiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant that is structurally related to maprotiline. It exists as a racemic mixture of two enantiomers: the S(+) enantiomer, dextroprotiline, and the R(-) enantiomer, levoprotiline. The pharmacological activity of oxaprotiline is primarily attributable to the distinct profiles of these enantiomers. This technical guide provides a comprehensive overview of the binding affinities of oxaprotiline and its enantiomers for various adrenergic and serotonin receptors, details the experimental methodologies used for these determinations, and visualizes the relevant signaling pathways.

Data Presentation: Receptor Binding Affinities

The following tables summarize the available quantitative and qualitative data on the binding affinities of oxaprotiline and its enantiomers for key adrenergic and serotonin receptors. It is important to note that precise Ki values for all interactions are not consistently available in the public domain.

Table 1: Adrenergic Receptor Binding Profile

| Compound | Receptor Subtype | Affinity (Ki) / Activity | Species/Tissue | Reference(s) |

| Dextroprotiline ((+)-Oxaprotiline) | α1-Adrenergic | Weak antagonist | Not Specified | [1] |

| α2-Adrenergic | Negligible affinity | Human Platelets | [1][2] | |

| Norepinephrine Transporter (NET) | Potent inhibitor | Not Specified | [3] | |

| Levoprotiline ((-)-Oxaprotiline) | α2-Adrenergic | No affinity | Human Platelets | [2] |

| Norepinephrine Transporter (NET) | Weak inhibitor | Not Specified | [3] |

Table 2: Serotonin Receptor Binding Profile

| Compound | Receptor Subtype | Affinity (Ki) / Activity | Species/Tissue | Reference(s) |

| Dextroprotiline ((+)-Oxaprotiline) | 5-HT1A | Less potent antagonistic action | Rat | [1][4] |

| 5-HT1B | Antagonistic action | Rat | [4] | |

| 5-HT1C | Nanomolar affinity | Not Specified | [5] | |

| 5-HT2 | No antagonistic activity | Rat | [1][4] | |

| Serotonin Transporter (SERT) | Negligible affinity | Not Specified | [1] | |

| Levoprotiline ((-)-Oxaprotiline) | 5-HT1A | Antagonistic action | Rat | [1][4] |

| 5-HT1B | Antagonistic action | Rat | [4] | |

| 5-HT2 | No antagonistic activity | Rat | [1][4] | |

| Serotonin Transporter (SERT) | No affinity | Not Specified | [1] |

Experimental Protocols

The determination of binding affinities for compounds like oxaprotiline and its enantiomers primarily relies on radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay.

Radioligand Binding Assay for Adrenergic and Serotonin Receptors

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., dextroprotiline, levoprotiline) for a specific receptor subtype (e.g., α1-adrenergic, 5-HT1A) by measuring its ability to displace a known radiolabeled ligand.

2. Materials:

-

Receptor Source: Homogenates of tissues or cultured cells expressing the receptor of interest (e.g., rat cerebral cortex for adrenergic receptors, human recombinant cells expressing specific serotonin receptor subtypes).

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).

-

Test Compounds: Oxaprotiline, dextroprotiline, and levoprotiline at various concentrations.

-

Incubation Buffer: A buffer solution appropriate for the receptor being studied (e.g., Tris-HCl buffer with physiological salt concentrations).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

3. Procedure:

-

Membrane Preparation:

-

The tissue or cells are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the incubation buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a series of tubes or a microplate, a constant concentration of the radioligand and a constant amount of the membrane preparation are added.

-

Increasing concentrations of the unlabeled test compound (competitor) are added to the tubes.

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand to saturate the receptors).

-

The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

4. Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, which generates a sigmoidal competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the receptors discussed and a typical experimental workflow.

Conclusion

Oxaprotiline exhibits a complex pharmacological profile that is dependent on its stereochemistry. The (+)-enantiomer, dextroprotiline, is a potent norepinephrine reuptake inhibitor with weak α1-adrenergic antagonism, while its effects on serotonin receptors appear to be minimal. Both enantiomers show some potential for antagonistic activity at 5-HT1A and 5-HT1B receptors, and the racemic mixture has a notable affinity for 5-HT1C receptors. The lack of comprehensive quantitative binding data highlights an area for further research to fully elucidate the complete receptor interaction profile of this compound and its therapeutic potential. The methodologies and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of antidepressant drug development.

References

- 1. Changes in the rat brain 5-HT1A and 5-HT2 receptors after chronic administration of levoprotiline, (+)-oxaprotiline and other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of oxaprotiline enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain 5-HT1C receptors and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Norepinephrine Transporter (NET) Binding Assay Using Oxaprotiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating noradrenergic signaling.[1] As a member of the solute carrier family 6 (SLC6), it plays a pivotal role in various physiological and pathological processes, making it a significant target for antidepressants and other psychostimulants.[2] Oxaprotiline, a tetracyclic antidepressant, functions as a potent and selective inhibitor of the norepinephrine transporter.[3] The pharmacological activity of oxaprotiline resides primarily in its S-(+)-enantiomer, which is a potent inhibitor of norepinephrine uptake.[4][5]

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Oxaprotiline and its enantiomers with the norepinephrine transporter. The assay utilizes [³H]nisoxetine, a high-affinity radioligand for the NET, to determine the binding affinity (Ki) of unlabeled ligands like Oxaprotiline.

Data Presentation

| Compound | Target | Radioligand | Assay Type | Ki (nM) | Reference |

| Maprotiline | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 1.1 - 11 | [6] |

| Desipramine | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 0.4 - 4.7 | |

| Nisoxetine | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 0.8 - 2.0 | |

| Reboxetine | Human Norepinephrine Transporter | [³H]Nisoxetine | Competition Binding | 5.3 - 18 |

Signaling Pathways

The norepinephrine transporter is located on the presynaptic membrane of noradrenergic neurons. Its primary function is the sodium- and chloride-dependent reuptake of norepinephrine from the synapse. This process is crucial for regulating the concentration and duration of norepinephrine in the synaptic cleft, thereby influencing downstream signaling through adrenergic receptors.

Caption: Norepinephrine transporter signaling pathway.

Experimental Protocols

Protocol for [³H]Nisoxetine Binding Assay with Oxaprotiline

This protocol describes a competitive radioligand binding assay to determine the affinity of Oxaprotiline for the norepinephrine transporter using [³H]nisoxetine.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) or rodent brain tissue known to be rich in NET (e.g., cortex, hippocampus).

-

Radioligand: [³H]Nisoxetine (specific activity 70-90 Ci/mmol).

-

Unlabeled Ligand: S-(+)-Oxaprotiline, R-(-)-Oxaprotiline, and racemic Oxaprotiline.

-

Reference Compound: Desipramine (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter.

Experimental Workflow:

Caption: Experimental workflow for the NET binding assay.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

The assay is performed in a 96-well microplate with a final volume of 250 µL per well.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine (at a final concentration near its Kd, typically 1-3 nM), and 150 µL of membrane preparation (20-50 µg of protein).

-

Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM desipramine), 50 µL of [³H]nisoxetine, and 150 µL of membrane preparation.

-

Competition Binding (Oxaprotiline): Add 50 µL of varying concentrations of Oxaprotiline (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 150 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plates at 4°C for 2-3 hours to reach equilibrium.[7]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC50:

-

Plot the percentage of specific binding of [³H]nisoxetine against the logarithm of the concentration of Oxaprotiline.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of Oxaprotiline that inhibits 50% of the specific binding of [³H]nisoxetine).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand ([³H]nisoxetine) used in the assay.

-

Kd is the dissociation constant of the radioligand for the norepinephrine transporter. The Kd of [³H]nisoxetine should be determined in a separate saturation binding experiment.

-

-

-

Conclusion

This document provides a comprehensive protocol for conducting a norepinephrine transporter binding assay using Oxaprotiline. By following these detailed methodologies, researchers can accurately determine the binding affinity of Oxaprotiline and its enantiomers to the NET. This information is invaluable for drug discovery and development professionals working on novel therapeutics targeting the noradrenergic system. The provided diagrams offer a clear visual representation of the underlying signaling pathway and the experimental workflow, facilitating a deeper understanding of the assay's principles and execution.

References

- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Oxaprotiline [medbox.iiab.me]

- 4. Oxaprotiline: enantioselective noradrenaline uptake inhibition indicated by intravenous amine pressor tests but not alpha 2-adrenoceptor binding to intact platelets in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxaprotiline: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maprotiline-d3 hydrochloride | TargetMol [targetmol.com]

- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Microdialysis for Oxaprotiline in Rat Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprotiline is a tetracyclic antidepressant that acts as a norepinephrine reuptake inhibitor.[1][2] Its therapeutic effects are primarily attributed to the (+)-enantiomer, which potently blocks the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] In vivo microdialysis is a powerful technique used to measure the extracellular levels of endogenous and exogenous substances in the brain of freely moving animals.[3][4] This application note provides a detailed protocol for conducting in vivo microdialysis studies to assess the pharmacokinetic and pharmacodynamic properties of Oxaprotiline in the rat brain.

Data Presentation

The following tables summarize key quantitative data relevant to this protocol. It is important to note that specific in vivo recovery and dialysate concentrations for Oxaprotiline are not widely published. Therefore, the values provided for Oxaprotiline are estimations based on data from structurally and pharmacologically similar compounds, such as other norepinephrine reuptake inhibitors.

Table 1: Microdialysis Probe and Perfusion Parameters

| Parameter | Value | Rationale/Reference |

| Probe Type | Concentric | Commonly used for brain microdialysis in rats.[5] |

| Membrane Material | Polyarylethersulfone (PAES) or similar | Biocompatible with good recovery for small molecules. |

| Molecular Weight Cut-Off (MWCO) | 10-20 kDa | Allows passage of Oxaprotiline (MW: 293.4 g/mol ) and neurotransmitters. |

| Membrane Length | 2-4 mm | To be targeted to the specific brain region of interest. |

| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the ionic composition of the brain's extracellular fluid.[6] |

| Perfusion Flow Rate | 1.0 - 2.0 µL/min | A common range to balance recovery and temporal resolution.[4] |